molecular formula C10H11NO3 B13088567 Methyl 6-cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Methyl 6-cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Cat. No.: B13088567
M. Wt: 193.20 g/mol
InChI Key: DISBELRLDWINAW-UHFFFAOYSA-N
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Description

Methyl 6-cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a chemical compound with a unique structure that includes a cyclopropyl group attached to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with ethyl acetoacetate, followed by cyclization and esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce dihydropyridine derivatives with varying degrees of saturation .

Mechanism of Action

The mechanism of action of Methyl 6-cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .

Biological Activity

Methyl 6-cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylate (CAS No. 1495273-79-4) is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₅NO₃
  • Molecular Weight : 221.26 g/mol
  • PubChem CID : 72705016

Research indicates that compounds similar to methyl 6-cyclopropyl-2-oxo-1,2-dihydropyridine derivatives exhibit various biological activities, including:

  • Inhibition of Protein Methyltransferases : These compounds can act as selective inhibitors of protein methyltransferases (PMTs), which are crucial in regulating gene expression and cellular signaling pathways. For instance, studies have shown that certain dihydropyridine derivatives inhibit specific PMTs with high selectivity and low toxicity, suggesting a therapeutic potential in cancer treatment .
  • Antitumor Activity : The compound's structural analogs have demonstrated significant antitumor activity in various preclinical models. In particular, the inhibition of cyclin-dependent kinases (CDKs) has been highlighted as a mechanism for reducing tumor growth rates in xenograft models .
  • Angiogenesis Inhibition : Some related compounds have been reported to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a pivotal role in angiogenesis. This suggests that methyl 6-cyclopropyl-2-oxo-1,2-dihydropyridine derivatives may also possess antiangiogenic properties .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of methyl 6-cyclopropyl-2-oxo-1,2-dihydropyridine derivatives:

Activity IC50 Value (µM) Reference
Inhibition of PMTs0.87 - 3.0
Antitumor activityVaries by model
Inhibition of VEGFR-21.46

Case Studies

Several case studies have investigated the pharmacological properties of related compounds:

  • Study on CDK Inhibition : A study demonstrated that a derivative exhibited an IC50 value of 0.36 µM against CDK2 and was significantly selective over other kinases, indicating potential for targeted cancer therapies .
  • Preclinical Efficacy : In vivo studies using human colorectal carcinoma xenografts showed that compounds based on this scaffold could effectively reduce tumor growth rates when administered orally, highlighting their potential for further development in clinical settings .
  • Safety Profile : The safety profile of these compounds has been evaluated in various cellular models, showing low cytotoxicity while maintaining high functional potency against target enzymes .

Properties

IUPAC Name

methyl 2-cyclopropyl-6-oxo-1H-pyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-14-10(13)7-4-8(6-2-3-6)11-9(12)5-7/h4-6H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISBELRLDWINAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)NC(=C1)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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